molecular formula C13H19BrN2O7 B606370 Bromoacetamido-PEG2-NHS-Ester CAS No. 1353011-78-5

Bromoacetamido-PEG2-NHS-Ester

Katalognummer: B606370
CAS-Nummer: 1353011-78-5
Molekulargewicht: 395.21
InChI-Schlüssel: HDIXVXMKIWXBFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromoacetamido-PEG2-NHS ester is a polyethylene glycol derivative containing a bromide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Wissenschaftliche Forschungsanwendungen

Bromoacetamido-PEG2-NHS ester has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary targets of Bromoacetamido-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

Bromoacetamido-PEG2-NHS ester interacts with its targets through a process known as nucleophilic substitution reactions . The bromide (Br) present in the compound serves as a good leaving group, facilitating these reactions. The NHS ester in the compound is used to label the primary amines of proteins and other amine-containing molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromoacetamido-PEG2-NHS ester is synthesized through a multi-step process. The initial step involves the reaction of polyethylene glycol with bromoacetic acid to form bromoacetamido-PEG. This intermediate is then reacted with N-hydroxysuccinimide and a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final product, Bromoacetamido-PEG2-NHS ester .

Industrial Production Methods

In industrial settings, the production of Bromoacetamido-PEG2-NHS ester involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes purification steps such as recrystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Bromoacetamido-PEG2-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. The N-hydroxysuccinimide ester group facilitates the formation of stable amide bonds with primary amines .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amide-linked conjugates of proteins, peptides, and other amine-containing molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bromoacetamido-PEG2-NHS ester is unique due to its combination of a bromide group and an N-hydroxysuccinimide ester, which provides versatility in conjugation reactions. The hydrophilic polyethylene glycol spacer enhances solubility and reduces non-specific interactions, making it a valuable tool in various research and industrial applications .

Biologische Aktivität

Bromoacetamido-PEG2-NHS ester is a versatile compound widely utilized in bioconjugation and drug development. Its unique structural features and reactivity make it an essential tool in various biological applications, particularly for protein labeling and targeted drug delivery systems.

Chemical Structure and Properties

Bromoacetamido-PEG2-NHS ester combines several functional groups:

  • Bromo group : Serves as a good leaving group for nucleophilic substitution.
  • N-hydroxysuccinimide (NHS) ester : Reacts efficiently with primary amines, facilitating the formation of stable conjugates.
  • Polyethylene glycol (PEG) spacer : Enhances the solubility of the compound in aqueous environments.

The general reaction scheme for the conjugation process is as follows:

Bromoacetamido PEG2 NHS+R NH2Bromoacetamido PEG2 NH R+NHS\text{Bromoacetamido PEG2 NHS}+\text{R NH}_2\rightarrow \text{Bromoacetamido PEG2 NH R}+\text{NHS}

This reaction highlights the compound's ability to facilitate protein conjugation, making it invaluable in creating bioconjugates for therapeutic applications.

The biological activity of Bromoacetamido-PEG2-NHS ester primarily stems from its ability to label proteins and peptides through covalent bonding with primary amines. The NHS ester reacts with the amino groups (-NH2) present in proteins, leading to stable amide bonds. This property is crucial for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation.

Reaction Conditions

Optimal conditions for the conjugation reaction include:

  • pH : Neutral to slightly alkaline (pH 7.0 - 8.5) to maximize reaction rates.
  • Temperature : Room temperature or 4°C is typically used to control hydrolysis rates of the NHS ester.

The half-life of hydrolysis for NHS esters is approximately 4–5 hours at pH 7.0 and 0°C, decreasing significantly at higher pH levels .

Applications in Research and Clinical Settings

Bromoacetamido-PEG2-NHS ester has a broad range of applications:

  • Protein Labeling : Used extensively for labeling proteins in biochemical studies.
  • Drug Development : Facilitates the creation of ADCs, enhancing the specificity and efficacy of therapeutic agents.
  • Diagnostics : Employed in assays where precise protein targeting is required.

Comparative Analysis

A comparative analysis of Bromoacetamido-PEG2-NHS ester with other similar compounds reveals its unique advantages:

CompoundStructureUnique Features
Bromoacetamido-PEG2-NHS esterPEG spacer + NHS ester + bromoacetamideTargets cysteine thiols; broader application range
Bromo-PEG2-NHS esterPEG spacer + NHS ester + BrExcellent leaving group; used in PROTAC synthesis
Propargyl-PEG2-NHS esterPEG spacer + NHS ester + propargylUsed for click chemistry; less hydrophilic
Bromo-PEG2-t-butyl esterPEG spacer + t-butyl groupMore hydrophobic; less reactive than NHS esters

This table illustrates that Bromoacetamido-PEG2-NHS ester stands out due to its combination of hydrophilicity and efficient reactivity with primary amines, making it especially suitable for targeted drug delivery systems like PROTACs .

Case Studies

Several studies have demonstrated the efficacy of Bromoacetamido-PEG2-NHS ester in various applications:

  • Targeted Protein Degradation : Research has shown that PROTACs synthesized using Bromoacetamido-PEG2-NHS ester effectively degrade specific target proteins in cancer cells, leading to significant reductions in cell viability.
  • Antibody-Drug Conjugates : In a study involving ADCs, Bromoacetamido-PEG2-NHS ester was used to link chemotherapeutic agents to antibodies, resulting in enhanced specificity and reduced off-target effects compared to traditional therapies .

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIXVXMKIWXBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG2-NHS ester
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG2-NHS ester
Reactant of Route 3
Reactant of Route 3
Bromoacetamido-PEG2-NHS ester
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG2-NHS ester
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG2-NHS ester
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG2-NHS ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.